3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline
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Overview
Description
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, featuring a propan-2-yloxyethoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline typically involves the reaction of 3-nitrobenzyl chloride with 2-(propan-2-yloxy)ethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the intermediate 3-{[2-(Propan-2-yloxy)ethoxy]methyl}nitrobenzene. This intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group in the intermediate stage to form the final aniline derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: this compound
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound
Scientific Research Applications
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(Methoxy)ethoxy]methyl}aniline
- 3-{[2-(Ethoxy)ethoxy]methyl}aniline
- 3-{[2-(Butoxy)ethoxy]methyl}aniline
Uniqueness
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(2-propan-2-yloxyethoxymethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2)15-7-6-14-9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMRPPMHAHJIIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC(=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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